molecular formula C10H13ClO B3042127 1-Butoxy-3-chlorobenzene CAS No. 51241-34-0

1-Butoxy-3-chlorobenzene

Cat. No. B3042127
CAS RN: 51241-34-0
M. Wt: 184.66 g/mol
InChI Key: YWHVUFQZZLLMSR-UHFFFAOYSA-N
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Description

1-Butoxy-3-chlorobenzene is a type of organoborane compound . It is also known as 1-tert-butoxy-4-chlorobenzene . The molecular formula of 1-Butoxy-3-chlorobenzene is C10H13ClO .


Synthesis Analysis

The synthesis of 1-Butoxy-3-chlorobenzene can be achieved through the addition of organometallic reagents to boranes . Another method involves the reaction of triarylboranes with a ligand .


Molecular Structure Analysis

The molecular structure of 1-Butoxy-3-chlorobenzene consists of a benzene ring with a butoxy group and a chlorine atom attached to it . The InChI code for this compound is 1S/C10H13ClO/c1-10(2,3)12-9-6-4-8(11)5-7-9/h4-7H,1-3H3 .


Chemical Reactions Analysis

1-Butoxy-3-chlorobenzene can undergo electrophilic aromatic substitution reactions . These reactions involve the formation of a sigma bond to the benzene ring by an electrophile, generating a positively charged intermediate .


Physical And Chemical Properties Analysis

Physical properties of 1-Butoxy-3-chlorobenzene include its density, color, hardness, melting and boiling points, and electrical conductivity . Its chemical properties include its ability to undergo specific chemical changes .

Mechanism of Action

The mechanism of action for the reactions of 1-Butoxy-3-chlorobenzene involves two steps. The first step is the slow addition of the nucleophile to the aromatic ring, followed by the loss of a halide anion from the negatively charged intermediate .

Safety and Hazards

1-Butoxy-3-chlorobenzene is a flammable liquid and vapor. It can cause skin irritation and is harmful if inhaled . It is also toxic to aquatic life with long-lasting effects .

Future Directions

Research on chlorobenzenes, including 1-Butoxy-3-chlorobenzene, is focusing on addressing the challenges of unequal research development, insufficient cooperation, deeply mechanism research, and developing new technologies . This research is crucial due to the high toxicity, persistence, and bioaccumulation of chlorobenzenes .

properties

IUPAC Name

1-butoxy-3-chlorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO/c1-2-3-7-12-10-6-4-5-9(11)8-10/h4-6,8H,2-3,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWHVUFQZZLLMSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Butoxy-3-chlorobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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